Product packaging for 5-(piperazin-1-yl)-1H-quinolin-2-one(Cat. No.:)

5-(piperazin-1-yl)-1H-quinolin-2-one

Cat. No.: B12968121
M. Wt: 229.28 g/mol
InChI Key: CJHYAPNVFKSJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-1-yl)-1H-quinolin-2-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Scientific studies have identified this quinolin-2-one derivative as a key precursor or active component in two primary areas of investigation. First, it has been designed and synthesized as a potent chitin synthase inhibitor , demonstrating excellent in vitro antifungal activity against pathogens such as Candida albicans , with efficacy comparable to the antifungal agent Polyoxin B . Second, structural analogs based on the 4-(piperazin-1-yl)quinolin-2(1H)-one framework have been explored as antiproliferative agents through the inhibition of VEGFR-2 tyrosine kinase, a critical target in angiogenesis for cancer therapy . The molecule's architecture, featuring a hydrogen-bond-accepting heterocycle and a piperazine spacer, allows it to interact effectively with enzyme binding sites, making it a valuable building block for drug discovery . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O B12968121 5-(piperazin-1-yl)-1H-quinolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-piperazin-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C13H15N3O/c17-13-5-4-10-11(15-13)2-1-3-12(10)16-8-6-14-7-9-16/h1-5,14H,6-9H2,(H,15,17)

InChI Key

CJHYAPNVFKSJOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC(=O)N3

Origin of Product

United States

Synthetic Strategies for 5 Piperazin 1 Yl 1h Quinolin 2 One and Its Analogues

General Synthetic Routes to the 1H-Quinolin-2-one Core

The construction of the 1H-quinolin-2-one scaffold, a key component of the target molecule, can be achieved through several established and modern synthetic methodologies.

The Camps cyclization is a classic chemical reaction used to synthesize hydroxyquinolines from o-acylaminoacetophenones in the presence of a hydroxide (B78521) ion. wikipedia.org The reaction can yield two different isomers, and the final product distribution is dependent on the specific reaction conditions and the structure of the starting material. wikipedia.org While the product is often depicted as a quinoline (B57606), it is believed to exist predominantly in the keto form as a quinolone. wikipedia.org Modern advancements have led to sequential copper-catalyzed amidation followed by a base-mediated Camps cyclization, offering a two-step synthesis of 2-aryl-4-quinolones from o-halophenones. wikipedia.org

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods. For the synthesis of quinoline derivatives, a facile and efficient one-pot protocol has been reported using ferric chloride (FeCl3·6H2O) as a green and readily available catalyst. tandfonline.com This method involves the condensation of 2-aminoarylketones with active methylene (B1212753) compounds and offers advantages such as shorter reaction times, milder conditions, and improved yields. tandfonline.com Another approach involves an intramolecular Povarov reaction of o-propargylbenzaldehydes with N-aryl amines, which proceeds without the need for an oxidant and demonstrates high efficiency. acs.org Furthermore, iron-catalyzed cross-dehydrogenative coupling reactions have been developed for the synthesis of complex quinoline-containing structures under mild and environmentally friendly conditions. acs.org

Approaches for Introducing the Piperazine (B1678402) Moiety at the 5-Position

Once the quinolin-2-one core is established, the next critical step is the introduction of the piperazine ring at the 5-position of the quinolinone structure.

Direct functionalization methods are a common strategy for introducing the piperazine moiety. A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were synthesized in a four-step environmentally benign route starting from 5-amino-3,4-dihydroquinolin-2(1H)-one. This starting material is readily accessible through established synthetic methods. The synthesis of various N-substituted piperazine-coupled quinoxaline (B1680401) derivatives has also been achieved, highlighting the versatility of introducing piperazine and its derivatives onto heterocyclic cores. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to building complex molecules in a single step. These reactions are valuable for creating molecular diversity and have been applied to the synthesis of various heterocyclic systems, including those containing quinoline and piperazine motifs. nih.govnih.gov For instance, MCRs have been utilized for the synthesis of pyrimido[4,5-b]quinolines, demonstrating the power of this strategy in constructing fused heterocyclic systems. nih.gov While direct MCRs for the one-pot synthesis of 5-(piperazin-1-yl)-1H-quinolin-2-one are not explicitly detailed in the provided results, the principles of MCRs are highly applicable to the efficient assembly of such structures.

Synthesis of 5-(piperazin-1-yl)quinolin-2(1H)-one Derivatives with Specific Substitutions

The synthesis of derivatives of 5-(piperazin-1-yl)quinolin-2(1H)-one with specific substitutions on the piperazine ring is a key area of research. A study detailing the design and synthesis of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin (B13524) synthase inhibitors provides a clear example. In this work, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were synthesized. The synthetic route started with 5-amino-3,4-dihydroquinolin-2(1H)-one, which was then elaborated to introduce the piperazine moiety, followed by the addition of various substituents onto the distal nitrogen of the piperazine ring.

Table 1: Research Findings on Substituted 5-(piperazin-1-yl)quinolin-2(1H)-one Derivatives

Compound Substitution on Piperazine Reported Activity
4a Unspecified Excellent inhibitory activity against chitin synthase (IC50 = 0.10 mM); Potent antifungal activity against C. albicans (MIC = 32 µg/mL).
4c Unspecified Excellent inhibitory activity against chitin synthase (IC50 = 0.15 mM).
4h Unspecified Moderate inhibition potency against chitin synthase (IC50 = 0.38 mM).
4i Unspecified Moderate inhibition potency against chitin synthase (IC50 = 0.36 mM); Potent antifungal activity against C. albicans (MIC = 32 µg/mL).
4j Unspecified Moderate inhibition potency against chitin synthase (IC50 = 0.47 mM); Potent antifungal activity against C. albicans (MIC = 32 µg/mL).
4k Unspecified Moderate inhibition potency against chitin synthase (IC50 = 0.47 mM).

| 4n | Unspecified | Moderate inhibition potency against chitin synthase (IC50 = 0.37 mM). |

Derivatization of the Piperazine Ring in this compound Analogues

The functionalization of the distal nitrogen atom (N-4) of the piperazine ring is a common strategy to modulate the pharmacological properties of quinolinone-piperazine scaffolds. This is typically achieved through nucleophilic substitution or condensation reactions, where the secondary amine of the piperazine acts as the nucleophile.

A prominent example involves the synthesis of a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives designed as potential antifungal agents. The synthesis starts from 5-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one, which is then reacted with a variety of electrophilic reagents. This approach allows for the introduction of diverse substituents, including alkyl, acyl, and sulfonyl groups, onto the piperazine ring. For instance, reaction with benzoyl chloride yields the corresponding benzamide (B126) derivative.

Another well-established method involves the reaction of the piperazine moiety with various sulfonyl chlorides or acid chlorides. nih.gov In a typical procedure, a quinoline-piperazine intermediate is treated with different sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM). nih.gov This yields a library of sulfonamide and amide derivatives, demonstrating the versatility of the piperazine ring as a scaffold for building molecular diversity. nih.gov

The research findings for several derivatized compounds are summarized below:

Compound IDSubstituent on PiperazineStarting MaterialResearch FindingReference
4aBenzoyl5-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-oneExhibited potent antifungal activity with an IC50 value of 0.10 mM against chitin synthase.
4c4-Chlorobenzoyl5-(piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-oneShowed excellent inhibitory activity with an IC50 value of 0.15 mM against chitin synthase.
10gSulfonamide derivativeQuinoline conjugated piperazineDisplayed significant inhibitory activity against tuberculosis strains with a MIC of 0.07 µM. nih.gov
11eAmide derivativeQuinoline conjugated piperazineShowed significant inhibitory activity against tuberculosis strains with a MIC of 1.1 µM. nih.gov

Synthesis of Bridged and Linked Quinolinone-Piperazine Systems

Creating more complex molecular architectures by introducing linkers between the quinolinone-piperazine core and other functional groups, or by functionalizing the quinolinone ring itself, allows for the exploration of new chemical space and the development of compounds with novel properties.

A notable example is the synthesis of novel anticancer agents where an acetamide (B32628) group serves as a linker. A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were prepared. researchgate.net In this synthesis, the piperazine nitrogen of a 4-(piperazin-1-yl)quinolin-2(1H)-one precursor attacks an electrophilic chloroacetylated aminothiazole, forming a stable acetamide linkage. researchgate.net This strategy effectively bridges the quinolinone-piperazine unit with a thiazole (B1198619) moiety. researchgate.net

In a different study, an N-propylacetamide linker was used to connect a piperazine ring to a tetrahydronaphthalenyl group, with the entire assembly attached to a quinoline core. nih.gov The synthesis involved preparing N-(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propylacetamide, which was then coupled to an 8-hydroxyquinoline (B1678124) moiety. nih.gov This demonstrates how linker chains can be used to create multifunctional compounds designed to interact with multiple biological targets. nih.gov

Modifying the quinolinone ring itself is a key strategy for fine-tuning the electronic and steric properties of the molecule. While functionalization can occur at multiple positions, substitutions at the C-6 and C-7 positions are common.

For example, a series of 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their anticancer activity. researchgate.net The introduction of a fluorine atom at the C-6 position was found to be beneficial, with some derivatives showing inhibitory activity against VEGFR-2 comparable to the drug sorafenib (B1663141). researchgate.net Similarly, quinoline-piperazine hybrids have been developed with fluoro and methoxy (B1213986) groups at the C-6 position of the quinoline ring to enhance antitubercular properties. nih.gov

The synthetic approaches for these modifications often involve transition metal-catalyzed C-H functionalization, which allows for the direct and regioselective introduction of various groups onto the quinoline scaffold. nih.gov Although the C-7 position is not explicitly detailed in these examples, the synthetic principles for C-6 functionalization are directly applicable to other positions on the benzene (B151609) portion of the quinolinone ring, allowing for the synthesis of a wide range of structural analogues.

Compound ClassLinker/FunctionalizationKey Synthetic StepResearch FindingReference
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivativesAcetamide LinkerNucleophilic substitution of a chloroacetylated aminothiazoleThe dihalogenated derivative showed potent cytotoxic activity with an IC50 of 2.73 µM. researchgate.net
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-onesC-6 Fluoro GroupSynthesis from a fluoro-substituted aniline (B41778) precursorShowed VEGFR-2 inhibitory activity comparable to sorafenib (IC50 ≈ 51 nM). researchgate.net
6-fluoro/methoxy-quinoline-piperazine hybridsC-6 Fluoro/Methoxy GroupCyclization of a substituted 3-(phenylamino)-but-2-enoic acid ethyl esterCompounds showed potent antituberculosis activity. nih.gov

Stereoselective Synthesis of Enantiomeric Analogues

The development of stereoselective synthetic methods is crucial, as different enantiomers of a chiral drug can have distinct pharmacological activities and metabolic profiles. For quinolinone-piperazine analogues, chirality can be introduced on the piperazine ring or on substituents attached to it.

One effective strategy for achieving stereoselectivity is through asymmetric lithiation. For instance, the direct C-H lithiation of N-Boc-protected piperazines using a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate can produce enantiopure α-methylbenzyl functionalized piperazines. mdpi.com This method provides access to α-functionalized piperazines with good diastereocontrol and has been applied in the asymmetric synthesis of intermediates for drugs like Indinavir. mdpi.com

Another approach involves the use of chiral catalysts. An aza-Michael cyclization performed in the presence of a cinchona alkaloid-derived phase transfer catalyst has been used to create chiral piperazine-containing structures with high enantioselectivity. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides, which can be prepared from chiral sulfinyl imines, represents another advanced modular approach to creating substituted piperidines enantioselectively, a strategy that could be adapted for piperazine synthesis. nih.gov These methods highlight the potential for precise control over the three-dimensional structure of piperazine-containing compounds.

Preclinical Pharmacological Investigations and Molecular Mechanisms

Receptor Binding and Modulatory Activities

The compound demonstrates a complex and nuanced interaction with various neurotransmitter receptors, contributing to its unique pharmacological signature. medchemexpress.commedchemexpress.com It exhibits high affinity for several dopamine (B1211576) and serotonin (B10506) receptor subtypes, where it acts as a partial agonist or antagonist. medchemexpress.commedchemexpress.comnih.gov

Dopamine Receptor Interactions (D2, D3)

Dehydroaripiprazole (B194390) shows a high affinity for both D2 and D3 dopamine receptors. nih.govnih.gov Its interaction with these receptors is characterized primarily by partial agonism, a mechanism that distinguishes it and its parent compound from many other antipsychotic agents. medchemexpress.commedchemexpress.comnih.gov This "dopamine system stabilization" allows it to modulate dopaminergic activity, acting as a functional antagonist in states of dopamine hyperactivity and as a functional agonist in states of dopamine hypoactivity. nih.govnih.gov

Studies have consistently identified 5-(piperazin-1-yl)-1H-quinolin-2-one as a partial agonist at the human dopamine D2 receptor. medchemexpress.commedchemexpress.comnih.gov Its intrinsic activity is submaximal compared to the full agonist dopamine. plos.org Research has shown that the human metabolite, dehydroaripiprazole, exhibits a partial agonist activity level similar to that of aripiprazole (B633) itself. nih.gov This partial agonism at D2 receptors is believed to be a key factor in its therapeutic efficacy and favorable side-effect profile, particularly concerning a lower propensity for extrapyramidal symptoms compared to full D2 antagonists. nih.gov In vitro studies using Chinese hamster ovary (CHO) cells have confirmed its role as a dopamine D2/D3 receptor partial agonist. medchemexpress.com

While its primary action at D2 receptors is partial agonism, in environments with high concentrations of a full agonist like dopamine, dehydroaripiprazole effectively functions as an antagonist, attenuating the excessive signaling. nih.govnih.gov It's important to note a species-specific difference: the principal metabolite of aripiprazole in rats has been shown to act as a D2 receptor antagonist, in contrast to the partial agonism of the human metabolite. nih.gov

Serotonin Receptor Interactions (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The compound also interacts significantly with multiple serotonin receptor subtypes, which is a hallmark of atypical antipsychotics and contributes to a broader spectrum of activity. nih.govnih.gov It has a notable affinity for 5-HT1A and 5-HT2A receptors. medchemexpress.commedchemexpress.com

The compound acts as an antagonist at 5-HT2A receptors. nih.govresearchgate.net This antagonism is a common feature of atypical antipsychotics and is believed to be important for their efficacy, particularly in addressing the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. nih.gov Positron Emission Tomography (PET) studies in patients have shown that while D2 receptor occupancy is very high, 5-HT2A receptor occupancy is lower. psychiatryonline.orgnih.govcapes.gov.br

Interactive Data Tables

Receptor Binding Affinity and Functional Activity of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
Dopamine D2~4Partial Agonist medchemexpress.comnih.govucl.ac.be
Dopamine D3High AffinityPartial Agonist medchemexpress.comnih.gov
Serotonin 5-HT1AHigh AffinityPartial Agonist selleckchem.comnih.govnih.gov
Serotonin 5-HT2AHigh AffinityAntagonist nih.govresearchgate.net
Serotonin 5-HT6Low AffinityAntagonist nih.gov
Serotonin 5-HT7High AffinityN/A nih.gov

Note: "High Affinity" indicates a strong binding to the receptor, though specific Ki values for dehydroaripiprazole are not always detailed separately from its parent compound in the literature.

Ligand Development for 5-HT6R

Scientific literature available does not provide specific data on the direct interaction of this compound with the 5-HT6 receptor. Research into quinolinone derivatives has often focused on other serotonin receptor subtypes.

Antagonism for 5-HT7R

There is no specific information in the reviewed literature detailing the antagonistic activity of this compound at the 5-HT7 receptor. Development programs involving quinolinyl-piperazine scaffolds have explored other targets, such as the 5-HT1A receptor. For instance, a series of quinolyl-piperazinyl piperidines was investigated for potent and selective 5-HT1A antagonism. nih.govacs.org

Serotonin Transporter (SERT) Blockade

Derivatives of the quinolinone scaffold have been identified as inhibitors of the serotonin transporter (SERT). The primary mechanism of action for many antidepressant drugs is the blockade of SERT, which prevents the reuptake of serotonin into the presynaptic neuron. mdpi.com Specifically, 5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones and their 3,4-dihydro counterparts have been recognized for their potency at the human serotonin transporter (hSERT). These compounds represent a class of dual-acting agents that combine SERT inhibition with 5-HT1A receptor antagonism.

Enzymatic Inhibition Profiles

The this compound nucleus has been incorporated into molecules designed to inhibit various enzymes implicated in disease, demonstrating its versatility as a pharmacophore.

Chitin (B13524) Synthase Inhibition

A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and evaluated as potential inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity. nih.gov Several of these compounds demonstrated noteworthy inhibitory potency against this enzyme. Compounds 4a and 4c from the series showed excellent inhibitory activity, with IC50 values of 0.10 mM and 0.15 mM, respectively, surpassing the activity of the known inhibitor Polyoxin B (IC50 = 0.18 mM). nih.gov Other derivatives, including 4h , 4i , 4j , 4k , and 4n , exhibited moderate inhibition. nih.gov The study highlighted that these compounds were selective antifungal agents with minimal antibacterial activity. nih.gov

Table 1: Chitin Synthase Inhibitory Activity of 5-(piperazin-1-yl)quinolin-2(1H)-one Derivatives

CompoundIC50 (mM)
4a 0.10
4c 0.15
4h 0.38
4i 0.36
4j 0.47
4k 0.47
4n 0.37
Polyoxin B (Reference)0.18

VEGFR-2 Tyrosine Kinase Inhibition

The quinolinone scaffold has been utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. A novel series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties was synthesized and found to possess antiproliferative activity by inhibiting VEGFR-2. nih.gov Within this series, two compounds featuring a 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one core demonstrated inhibitory activity against VEGFR-2 that was comparable to the multi-kinase inhibitor sorafenib (B1663141). nih.gov The IC50 values for these compounds were reported as 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, while sorafenib's IC50 was 51.41 ± 2.3 nM. nih.gov Another potent compound in the study was a dihalogenated derivative, which exhibited a cytotoxic IC50 of 2.73 ± 0.16 µM against the T-47D breast cancer cell line. nih.gov Dovitinib, another quinolone-based compound, also targets VEGFR receptors. nih.govnih.gov

Table 2: VEGFR-2 Inhibitory Activity of 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one Derivatives

CompoundVEGFR-2 IC50 (nM)
Derivative 146.83 ± 2.4
Derivative 251.09 ± 2.6
Sorafenib (Reference)51.41 ± 2.3

Topoisomerase I and IIα Inhibition

DNA topoisomerases are critical enzymes that manage DNA topology during cellular processes like replication and transcription. nih.gov While direct studies on this compound are not available, research on the related pyrazolo[4,3-f]quinoline scaffold has shown potential for topoisomerase inhibition. A series of these derivatives was synthesized and evaluated for antiproliferative activity, with selected compounds screened for their ability to inhibit topoisomerase I and IIα. The results indicated that compound 2E from this series displayed an inhibition pattern of topoisomerase IIα activity equivalent to the positive control, etoposide, at a concentration of 100 µM.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is recognized as a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and immunosuppressant drugs. nih.gov A review of scientific literature indicates that various heterocyclic compounds, such as benzoxazoles, isobenzofurans, and 1,2,3-triazoles, have been investigated as IMPDH inhibitors. nih.gov However, specific studies detailing the inhibitory activity of this compound or its direct derivatives against IMPDH were not identified in the reviewed literature.

c-Abl Kinase Inhibition

The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, proliferation, and survival. Its aberrant form, the Bcr-Abl fusion protein, is a key driver in chronic myeloid leukemia (CML). scbt.commdpi.com Consequently, inhibitors of this kinase are critical in oncology.

While direct enzymatic assays on this compound were not found, the broader chemical class of quinoline (B57606) and piperazine (B1678402) derivatives is central to the development of c-Abl inhibitors. mdpi.comnih.gov Imatinib, a cornerstone of CML therapy, is a 2-phenylaminopyrimidine derivative containing a piperazine ring that stabilizes an inactive conformation of the Abl kinase domain. mdpi.comnih.gov Research has focused on creating hybrids of imatinib's core structure with other heterocycles, including quinoline, to develop new Bcr-Abl inhibitors. mdpi.com Further studies have developed Bcr-Abl inhibitors that incorporate a diacylated piperazine as a flexible linker. researchgate.net These lines of research underscore the potential utility of the piperazinyl-quinolinone scaffold in designing novel c-Abl kinase inhibitors.

Exploratory Biological Activities in Disease Models (Preclinical)

Antifungal Efficacy in In Vitro Models

Derivatives of this compound have been synthesized and evaluated as potential antifungal agents, with a proposed mechanism of action being the inhibition of chitin synthase, an essential enzyme for the integrity of the fungal cell wall. nih.gov A study involving a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated notable inhibitory activity against this enzyme. nih.gov

Several of these compounds also exhibited direct antifungal activity against pathogenic fungi. nih.gov The minimum inhibitory concentration (MIC) was determined for the most potent compounds against various fungal strains, showing efficacy comparable to the known antifungal agent Polyoxin B. nih.gov The research indicated that these compounds were selective, possessing little to no activity against bacterial strains, which supports the targeted mechanism of chitin synthase inhibition. nih.gov

In Vitro Antifungal and Chitin Synthase Inhibitory Activity of this compound Derivatives nih.gov
CompoundChitin Synthase Inhibition IC₅₀ (mM)Candida albicans MIC (μg/mL)
Compound 4a0.1032
Compound 4c0.15N/A
Compound 4i0.3632
Compound 4j0.4732
Polyoxin B (Reference)0.1832

Antimalarial Activity in In Vitro and In Vivo Models

The quinoline core is a historic and vital pharmacophore in antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being primary examples. nih.gov The piperazine moiety is also found in effective antimalarials like piperaquine. nih.gov The combination of these two scaffolds into a single hybrid molecule is an active area of research to combat drug-resistant strains of Plasmodium. nih.gov

Studies have explored the antimalarial potential of various quinoline-piperazine isomers. For instance, hybrid molecules featuring a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) core linked to aryl tetrazoles have been synthesized and tested. nih.gov Other research has focused on pyridylvinylquinoline-triazole derivatives, some of which demonstrated significant inhibitory effects on drug-resistant malarial strains in the low submicromolar range. nih.gov While these findings highlight the promise of the general quinoline-piperazine structure in antimalarial drug development, specific studies on the in vitro or in vivo antimalarial efficacy of the this compound isomer were not present in the reviewed literature.

Antiproliferative Activity in Cancer Cell Lines

The piperazine-linked quinoline scaffold is a recurring motif in the design of novel antiproliferative agents. Various derivatives have demonstrated cytotoxic effects across a range of human cancer cell lines.

One study investigated indeno[1,2-c]quinolin-11-one derivatives, which are structurally related to the quinolinone core. The research found that a C-6 piperazine substituent was crucial for antiproliferative activity, as replacing it with morpholine (B109124) or piperidine (B6355638) rendered the compounds inactive. cust.edu.tw A derivative, 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime, showed potent activity against several cell lines including HeLa, SKHep, MDA-MB-231, and H1299, with IC₅₀ values in the sub-micromolar range. rsc.org This compound was found to induce DNA damage and apoptosis. rsc.org Similarly, novel vindoline–piperazine conjugates were synthesized and screened, with several showing significant low micromolar growth inhibition (GI₅₀) against the NCI60 panel of human tumor cell lines. mdpi.com

In Vitro Antiproliferative Activity of Selected Piperazinyl-Quinoline Derivatives
CompoundCell LineActivity MetricValue (μM)Reference
Indeno[1,2-c]quinolin-11-one Derivative 12HeLa (Cervical Cancer)IC₅₀0.54 rsc.org
Indeno[1,2-c]quinolin-11-one Derivative 12MDA-MB-231 (Breast Cancer)IC₅₀0.79 rsc.org
Indeno[1,2-c]quinolin-11-one Derivative 12H1299 (Lung Cancer)IC₅₀1.18 rsc.org
Indeno[1,2-c]quinoline Derivative 22bHeLa (Cervical Cancer)GI₅₀0.52 cust.edu.tw
Indeno[1,2-c]quinoline Derivative 22bSKHep (Liver Cancer)GI₅₀0.74 cust.edu.tw
Indeno[1,2-c]quinoline Derivative 22bA549 (Lung Cancer)GI₅₀0.64 cust.edu.tw
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast Cancer)GI₅₀1.00 mdpi.com
Vindoline-Piperazine Conjugate 25HOP-92 (Lung Cancer)GI₅₀1.35 mdpi.com

Antidepressant-like Effects in Rodent Models

The quinolinone nucleus, particularly when combined with a piperazine moiety, has been explored for its potential in developing novel antidepressant drugs. nih.gov In one study, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for central nervous system activity. nih.gov

The derivative 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (and its salts) demonstrated significant antidepressant-like activity in the forced swimming test in mice after a single administration. nih.gov This effect was notable as the comparator tricyclic antidepressant, imipramine, required repeated administrations to produce a similar effect. nih.gov The mechanism of these quinolinone derivatives was suggested to involve agonism at sigma receptors, as their effects were antagonized by preadministration of sigma receptor antagonists. nih.gov Further research into other piperazine derivatives has also shown antidepressant-like effects, often involving the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF). nih.gov

Studies on Neuroprotection and Oxidative Stress Mitigation

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to the diverse biological activities of its derivatives. mdpi.com Many neurodegenerative diseases are characterized by elevated levels of oxidative stress, a condition where an excess of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to cellular damage. mdpi.com Consequently, compounds with the ability to mitigate oxidative stress are of significant interest for neuroprotection.

Research has shown that quinoline derivatives possess antioxidant capabilities. mdpi.comresearchgate.net The excitotoxic effects of quinolinic acid, an endogenous metabolite, are believed to involve the generation of free radicals, contributing to neuronal damage. nih.gov Studies have demonstrated that antioxidants can prevent this damage in vivo, suggesting that free radical formation is a key contributor to quinolinic acid-induced neurotoxicity. nih.govnih.gov

More specifically, hybrid molecules incorporating both a piperazine and a quinoline moiety have been developed with the goal of providing neuroprotection by reducing oxidative stress. nih.gov In the context of Parkinson's disease research, bifunctional iron chelators were created by attaching an iron-binding 8-hydroxyquinoline (B1678124) moiety to a piperazine ring. nih.gov Iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress and dopamine cell death. nih.gov By chelating iron, these compounds can prevent this reaction and exhibit potent antioxidant activity. nih.gov For instance, certain 4-(piperazin-1-yl)quinolin-8-ol analogues have demonstrated efficient iron chelation and potent antioxidant effects in deoxyribose assays, indicating their potential to reduce oxidative stress in the brain. nih.gov

Compound/Derivative ClassProposed Mechanism of ActionKey FindingReference
Quinolinic AcidFree radical generationDamage induced by quinolinic acid is prevented by antioxidants. nih.gov
4-(Piperazin-1-yl)quinolin-8-ol AnaloguesIron chelation, reduction of Fenton reactionDemonstrated potent antioxidant activity in deoxyribose assays. nih.gov
General Quinoline DerivativesRadical scavenging (single electron and hydrogen atom transfer)Identified as promising antioxidants with neuroprotective potential. mdpi.comresearchgate.net

Antiprotozoal Investigations

The quinoline core is a fundamental component of several established antiprotozoal drugs, most notably antimalarials like chloroquine. This has spurred ongoing research into new quinoline derivatives to combat a range of parasitic diseases, including leishmaniasis and trypanosomiasis (such as Chagas disease and Human African Trypanosomiasis), which pose significant global health challenges. drugbank.comnih.gov

While direct testing of This compound against protozoan parasites is not prominently reported, studies on related structures underscore the potential of this chemical family. For example, fluoroquinolones, which are structurally related to quinolones, have demonstrated in vitro activity against bloodstream forms of Trypanosoma brucei brucei, the parasite responsible for African sleeping sickness. nih.govasm.org These compounds are believed to act by poisoning type II topoisomerases, essential enzymes for DNA replication and repair in the parasite. nih.gov

Further research has focused on synthesizing novel quinoline derivatives with different linkers and substituents to optimize their antiprotozoal efficacy. A study on tetrazole-quinolines connected by a piperidine linker revealed promising activity against both sensitive and multi-drug resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov Additionally, various quinoxaline (B1680401) derivatives, which share a bicyclic core with quinolines, have shown significant in vitro activity against Trypanosoma cruzi and Leishmania mexicana. nih.gov These findings collectively suggest that the quinoline-piperazine scaffold is a viable starting point for the development of new antiprotozoal agents.

Compound ClassTarget Organism(s)Potency/ActivityReference
FluoroquinolonesTrypanosoma brucei bruceiMeasurable activity, with tetracyclic analogs being most potent. nih.govasm.org
Tetrazole-quinolines with piperidine linkerPlasmodium falciparum (sensitive and resistant strains)Promising activity with good to excellent resistance indices. nih.gov
Quinoxaline-7-carboxylate derivativesTrypanosoma cruzi, Leishmania mexicanaSome compounds showed better activity than reference drugs (nifurtimox, amphotericin-B). nih.gov

Evaluation of Anti-Parkinson Potential

The potential of quinoline-piperazine derivatives in the context of Parkinson's disease (PD) is an active area of investigation. researchgate.netsgul.ac.ukresearchgate.net PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. nih.gov Therapeutic strategies often involve modulating the dopaminergic system.

Research into 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally similar to This compound , has identified them as a novel class of mixed dopamine D2/D4 receptor antagonists. nih.gov The antagonism of specific dopamine receptors is a mechanism employed by some antipsychotic agents, but it also highlights the interaction of this scaffold with key CNS targets relevant to dopamine signaling.

More directly related to PD therapy, multifunctional compounds have been designed to simultaneously act as dopamine D2/D3 receptor agonists and iron-chelating agents. nih.gov A series of 4-(piperazin-1-yl)quinolin-8-ol derivatives were developed based on this concept. These molecules are intended not only to provide symptomatic relief by stimulating dopamine receptors but also to offer neuroprotection by chelating excess iron in the brain, thereby mitigating oxidative stress. nih.gov In vivo studies in a 6-OHDA-lesioned rat model of PD showed that a lead compound from this series was highly efficacious in reversing motor deficits, indicating excellent brain penetration and potent agonist activity. nih.gov

These findings suggest that the quinolin-2-one scaffold combined with a piperazine ring is a promising framework for developing novel anti-Parkinson's agents that could offer both symptomatic treatment and disease-modifying effects through neuroprotection. mdpi.comresearchgate.net

Compound SeriesPrimary Target(s)Investigated ForKey In Vivo FindingReference
3-Piperazinyl-3,4-dihydro-2(1H)-quinolinone derivativesDopamine D2/D4 ReceptorsMixed receptor antagonistsN/A (In vitro study) nih.gov
4-(Piperazin-1-yl)quinolin-8-ol analoguesDopamine D2/D3 Receptors, Iron (Fe²⁺/Fe³⁺)Parkinson's Disease (symptomatic and neuroprotective therapy)Highly efficacious in producing rotations in 6-OHDA lesioned rats. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the 5-(piperazin-1-yl)-1H-quinolin-2-one Scaffold

The fundamental pharmacophore of the this compound series consists of several key components that are essential for biological interactions. This scaffold features a rigid tricyclic ring system which is considered an important core structure for high binding affinity in certain applications. nih.gov The primary elements of the pharmacophore include the quinolinone ring system, the piperazine (B1678402) moiety, and the specific linkage between them.

The quinolinone portion, a bicyclic aromatic system, often acts as a structural anchor, participating in hydrophobic and aromatic interactions within target proteins. The piperazine ring, with its two nitrogen atoms, is a versatile component. researchgate.net It can significantly influence the molecule's physicochemical properties, such as polarity and solubility, which are critical for bioavailability. researchgate.net One nitrogen of the piperazine is typically involved in a basic interaction or acts as a hydrogen bond acceptor, while the other provides a convenient point for substitution to modulate activity and selectivity. nih.govnih.gov The combination of the rigid quinolinone and the flexible, yet constrained, piperazine ring creates a specific three-dimensional shape that allows for precise orientation within a biological target's binding site.

Pharmacophore models developed for related quinolone derivatives targeting bacterial DNA gyrase B (GyrB) have identified key features such as hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties as critical for activity. nih.gov These features are inherent to the this compound scaffold, where the quinolinone can provide aromatic and hydrophobic interactions, and the piperazine nitrogens can serve as HBA/HBD sites.

Impact of Substitutions on the Quinolinone Moiety on Biological Activity

Modifications to the quinolinone core, both in terms of substituent placement and type, have a profound effect on the biological profile of these compounds.

The point of attachment of the piperazine group to the quinolinone ring is a critical determinant of biological activity. SAR studies on related quinazoline (B50416) and quinoline (B57606) inhibitors of VEGF receptor tyrosine kinases indicated that a narrow relationship exists for the bicyclic ring system, with quinolines and quinazolines being preferred. acs.org Research on quinoline derivatives has shown that the substitution pattern significantly influences their therapeutic potential. nih.gov For instance, in the development of P-gp inhibitors based on quinolin-2-one hybrids, the substitution position was a key factor in modulating activity. nih.gov

While direct comparative studies on the 4-, 5-, and 7-piperazinyl-quinolin-2-one isomers are specific to each biological target, general principles can be drawn from broader quinoline chemistry. Functionalization at the C7 position of quinazolines has been shown to tolerate a wide range of substituents, leading to potent compounds, whereas modifications at the C6 position are more restricted. acs.org In other quinoline series, functionalization has been directed to the C3 and C4 positions. nih.gov The distinct electronic environments and steric accessibility of each position (C4, C5, C7) mean that moving the bulky piperazine substituent can drastically alter the molecule's ability to fit into a specific binding pocket, thereby affecting its efficacy and selectivity.

Table 1: Hypothetical Comparison of Positional Isomer Activity This table is illustrative, based on general SAR principles, as direct comparative data for a single target was not available in the provided search results.

Quinolinone IsomerPotential Impact on ActivityRationale
4-substitutedCan exhibit high potency depending on the target.Positioning near the quinolinone nitrogen may influence hydrogen bonding and electronic properties. nih.govrsc.org
5-substitutedServes as a core scaffold for many active compounds.Provides a specific vector and orientation away from the lactam part of the ring.
7-substitutedOften a favorable position for substitution. acs.orgAllows for substitution into solvent-exposed regions of a binding pocket without disrupting core interactions. acs.org

Introducing substituents onto the quinolinone ring itself is a common strategy to fine-tune activity. Halogens, such as fluorine, and methoxy (B1213986) groups are frequently employed.

The presence of a fluorine atom can enhance binding affinity through favorable interactions and can improve metabolic stability and membrane permeability. In one study on quinoline-piperazine hybrids, the presence of a fluoro group on the quinoline core was associated with good antibacterial and anti-TB activity. nih.gov Similarly, the addition of a methoxy group can also significantly influence activity. SAR studies of quinolin-2-one-pyrimidine hybrids revealed that the number of methoxy groups was a key factor for potent P-gp inhibition. nih.gov A 7-methoxy group substitution on a quinoline ring has been reported to result in a significant increase in anti-HIV activity in a different series of compounds. nih.gov These substitutions alter the electronic distribution and lipophilicity of the quinolinone core, which in turn affects target binding and pharmacokinetic properties.

Table 2: Effect of Quinolinone Ring Substituents on Biological Activity

SubstituentPositionObserved EffectReference Compound ClassCitation
Fluorine (F)Position 6Good antibacterial and anti-TB activity.Quinoline-piperazine hybrids nih.gov
Methoxy (OCH₃)Position 6Associated with good antibacterial activity.Quinoline-piperazine hybrids nih.gov
Methoxy (OCH₃)-Important for P-gp inhibitory potency.Quinolin-2-one-pyrimidine hybrids nih.gov
Methoxy (OCH₃)Position 7Significant increase in anti-HIV activity.Quinoline derivatives nih.gov

Influence of Piperazine Ring Modifications on Biological Activity

The piperazine moiety is a critical pharmacophoric element, and its modification is a key strategy in optimizing drug candidates. nih.gov

The terminal nitrogen of the piperazine ring is a common site for chemical modification to explore new interactions with the biological target and to modulate physicochemical properties. A wide variety of substituents, from simple alkyl groups to complex aromatic and heterocyclic rings, have been explored. nih.govnih.gov

In studies on dopamine (B1211576) D2/D3 receptor ligands, N-substitution on the piperazine ring was shown to accommodate various substituted indole (B1671886) rings, connected either directly, via a methylene (B1212753) linker, or through an amide linker, leading to compounds with high affinity and selectivity. nih.gov The nature of this N-substituent is critical; for example, introducing electron-withdrawing substituents (like chloro- or fluoro- groups) on a terminal benzene (B151609) ring has been shown to enhance anti-tumor activity in some series. nih.gov Conversely, in other cases, bulky amide substitutions on the piperazine led to inactive compounds, suggesting that steric hindrance can be a limiting factor. nih.gov These findings highlight that the optimal N-substituent is highly dependent on the specific topology of the target's binding site.

Role of Linker Chains Between Quinolinone and Piperazine Moieties

The nature of the linker connecting the quinolinone core and the piperazine ring plays a pivotal role in determining the pharmacological profile of these compounds. The length, rigidity, and chemical composition of this linker can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Research on 4(1H)-quinolones has demonstrated the impact of linker length on biological activity. A study investigating the antimalarial activity of 7-piperazinyl-4(1H)-quinolones explored linkers of varying lengths: a direct attachment, a methylene linker, and an ethylene (B1197577) linker. The results indicated that compounds with a direct connection between the quinolinone and piperazine moieties were generally more potent than those with an ethylene linker. nih.gov For instance, the N-phenylpiperazinyl-4(1H)-quinolone with a direct linkage showed significantly higher activity compared to its analogue with an ethylene spacer. nih.gov This suggests that a more constrained conformation, facilitated by a shorter linker, may be advantageous for activity in this particular context.

The composition of the linker is also a critical determinant of activity. In the field of Proteolysis Targeting Chimeras (PROTACs), where piperazine is often used as a linker component, its inclusion can enhance rigidity and improve solubility. nih.gov The flexibility of the linker is essential for allowing the molecule to adopt conformations that can effectively interact with its biological target. nih.gov Furthermore, the chemical nature of the linker, such as the presence of amide bonds, can improve metabolic stability by preventing N-dealkylation reactions.

In the context of quinoline-piperazine hybrids developed as antituberculosis agents, modifications to the linker, along with substitutions on the quinoline and piperazine rings, have been shown to significantly impact efficacy. nih.govrsc.org The introduction of different amide or sulfonamide functionalities as part of the linker structure can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with the target.

Linker TypeCompound ExampleTarget/ActivityKey Finding
Direct LinkageN-phenylpiperazinyl-4(1H)-quinoloneAntimalarialMore potent than ethylene-connected analogues. nih.gov
Methylene Linker7-(4-benzylpiperazin-1-yl)methyl-4(1H)-quinoloneAntimalarialIntermediate activity.
Ethylene LinkerN-phenylpiperazinyl-ethyl-4(1H)-quinoloneAntimalarialPoorest blood stage activity in the series. nih.gov
Amide/SulfonamideQuinoline-piperazine sulfonamidesAntituberculosisSignificant inhibitory activity against TB strains. nih.govrsc.org

This table presents a summary of findings on the role of linker chains in the activity of quinolinone and quinoline-piperazine derivatives.

Stereochemical Considerations in SAR

Stereochemistry is a fundamental aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. rsc.org For piperazine derivatives, where substitution on the carbon atoms of the ring can create chiral centers, the spatial arrangement of these substituents is crucial for biological activity. rsc.orgrsc.org

While a large number of piperazine-containing drugs have unsubstituted carbon atoms on the piperazine ring, there is significant unexplored chemical space in carbon-substituted piperazines. rsc.org The development of asymmetric synthesis methods for these chiral piperazines is therefore a key area of research to fully explore their therapeutic potential. nih.govrsc.orgthieme-connect.com The synthesis of stereochemically defined trifluoromethylated piperazines, for instance, provides building blocks that can influence the metabolic stability, basicity, and lipophilicity of the parent compound. nih.gov

Studies on disubstituted piperidines, which are structurally related to piperazines, have shown that stereoisomers can have markedly different activities. For example, in a series of novel 2,5-disubstituted piperidine (B6355638) derivatives, the cis-isomer was found to be the most potent and selective for the dopamine transporter. nih.gov Similarly, the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been a focus for creating molecules with specific biological properties. rsc.org

In the context of this compound derivatives, any substitution on the piperazine ring introduces the possibility of stereoisomers. Although specific SAR studies on the enantiomers of this exact scaffold are not widely reported, the principles derived from related structures strongly suggest that the stereochemistry of the piperazine moiety would have a profound impact on activity. The separation and individual testing of enantiomers are critical steps in the drug development process to identify the most active and safest stereoisomer. rsc.org Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are essential tools for this purpose. nih.gov

Strategies for Lead Optimization based on SAR

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic chemical modifications guided by SAR. ijpras.com For the this compound scaffold, several strategies can be employed for lead optimization.

One common approach is the direct chemical manipulation of functional groups . This involves the introduction of various substituents onto the quinolinone and piperazine rings to probe their effect on activity. For example, in the development of novel quinoline-piperazine hybrids as antituberculosis agents, a series of compounds with different substitutions on the quinoline ring (e.g., 4,6-dimethoxy) and the terminal benzene ring of a sulfonamide moiety (e.g., 2-fluoro) were synthesized and tested. nih.gov One such compound demonstrated excellent activity against multiple bacterial strains, highlighting the importance of these substitutions. nih.gov Similarly, in a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles, the introduction of a dihalogenated phenylthiazole moiety resulted in the best cytotoxic activity against a breast cancer cell line. nih.govresearchgate.net

Bioisosteric replacement is another powerful strategy where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's profile. researchgate.net This can be used to enhance potency, reduce toxicity, or improve pharmacokinetic properties. For instance, in a series of quinoline carboxamide-type modulators, the replacement of a metabolically labile benzanilide (B160483) moiety with a more stable biphenyl (B1667301) system was explored. nih.gov

Structure-based drug design can be employed when the three-dimensional structure of the biological target is known. This allows for the rational design of modifications that are predicted to improve the interaction between the drug and the target. Docking studies of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives with VEGFR-2 have shown that these compounds can form key hydrogen bonds with amino acid residues in the active site, providing a basis for further optimization. nih.govresearchgate.net

Optimization StrategyLead ScaffoldModificationResult
Functional Group Modification4,6-dimethoxy quinoline piperazine sulfonamide2-fluoro substitution on benzene ringExcellent activity against S. aureus and M. catarrhalis. nih.gov
Functional Group Modification4-(piperazin-1-yl)quinolin-2(1H)-one-thiazoleDihalogenated phenylthiazoleBest cytotoxic activity against T-47D breast cancer cells. nih.govresearchgate.net
Bioisosteric ReplacementQuinoline carboxamideBenzanilide replaced with biphenylIncreased metabolic stability. nih.gov

This table provides examples of lead optimization strategies applied to quinolinone and related scaffolds.

Based on the comprehensive search conducted, there is no specific, publicly available research data corresponding to the computational chemistry and molecular modeling of the exact compound This compound .

The performed searches for molecular docking studies, molecular dynamics simulations, Density Functional Theory (DFT) calculations, and Natural Bond Orbital (NBO) analysis for this specific molecule did not yield any relevant scientific literature. The available research focuses on structurally similar but distinct molecules, such as isomers like 4-(piperazin-1-yl)quinolin-2(1H)-one or other quinoline derivatives.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The necessary data for the requested sections and subsections does not appear to be present in the indexed scientific literature.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and stability. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for characterizing molecular stability; a larger energy gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net

For derivatives of the 5-(piperazin-1-yl)-1H-quinolin-2-one scaffold, FMO analysis helps to understand their electronic properties and intramolecular charge transfer (ICT) characteristics. The distribution and energy levels of these frontier orbitals are key to predicting the reactivity of different parts of the molecule. The HOMO is typically localized on the electron-rich portions of the molecule, indicating the sites for electrophilic attack, while the LUMO is found on electron-deficient areas, marking the sites for nucleophilic attack.

Theoretical studies on related quinoline-based structures demonstrate that structural modifications significantly influence the HOMO and LUMO energy levels. For instance, the introduction of different substituent groups on the quinoline (B57606) or piperazine (B1678402) rings can modulate the energy gap. This tuning of the electronic properties is crucial for enhancing the desired biological activity. A lower HOMO-LUMO energy gap is often associated with enhanced bioactivity, as it facilitates the interaction of the molecule with its biological target. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for Quinoline Derivatives Note: This table is a representative example based on findings for related quinoline structures, illustrating how FMO parameters are typically presented. Specific values for this compound would require dedicated quantum chemical calculations.

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -5.8 -1.5 4.3
Derivative B -5.6 -1.8 3.8
Derivative C -5.9 -1.4 4.5

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

The MEP surface provides a clear picture of the molecule's reactive sites:

Red Regions : These indicate areas of high electron density and negative electrostatic potential, representing the most favorable sites for electrophilic attack (nucleophilic centers). In the context of this compound, these are typically found around heteroatoms like the oxygen of the carbonyl group and the nitrogen atoms.

Blue Regions : These denote areas of low electron density and positive electrostatic potential, highlighting the most likely sites for nucleophilic attack (electrophilic centers). These are often located around the hydrogen atoms attached to nitrogen or the aromatic ring.

Green Regions : These represent areas with a neutral or near-zero electrostatic potential.

For quinoline derivatives, MEP maps reveal the distribution of charge and pinpoint the regions crucial for intermolecular interactions, such as hydrogen bonding with receptor sites. researchgate.net The negative potential regions (red/yellow) on the MEP surface are critical for understanding how the molecule might dock into the active site of a target protein, often aligning with hydrogen bond donors in the receptor. Conversely, the positive potential regions (blue) can interact favorably with hydrogen bond acceptors or negatively charged residues.

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

The this compound core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This makes it an excellent starting point for the design of new therapeutic agents. In silico screening and virtual library design are key strategies for exploring the chemical space around this scaffold to identify novel derivatives with enhanced potency and selectivity. nih.govunipa.it

The process begins with the creation of a virtual library of compounds. This is achieved by systematically modifying the core structure with a diverse range of chemical substituents. For the this compound scaffold, modifications often involve attaching various functional groups to the piperazine nitrogen or the quinolinone ring. nih.gov This molecular hybridization strategy aims to combine the pharmacophoric features of different known active molecules into a single entity. unipa.it

Once the virtual library is generated, these compounds are computationally screened against a specific biological target, such as an enzyme or a receptor. For instance, derivatives of this scaffold have been designed and evaluated in silico as potential inhibitors of targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and chitin (B13524) synthase, which are implicated in cancer and fungal infections, respectively. nih.govnih.govnih.gov

The screening process, often employing molecular docking simulations, predicts the binding affinity and orientation of each virtual compound within the active site of the target protein. researchgate.net This allows researchers to rank the compounds based on their predicted potency. Compounds that show promising in silico results, such as strong binding affinity and favorable interactions with key amino acid residues in the target's binding pocket, are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. unipa.itsemanticscholar.org This computational-first approach significantly accelerates the discovery of lead compounds by focusing laboratory efforts on molecules with the highest likelihood of being active. nih.gov

Analytical Methodologies for 5 Piperazin 1 Yl 1h Quinolin 2 One Research

Chromatographic Techniques

Chromatography is fundamental in the analysis of 5-(piperazin-1-yl)-1H-quinolin-2-one, enabling its separation from impurities, starting materials, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of quinolinone derivatives. In the synthesis of related compounds, HPLC is often used to monitor reaction progress and purify final products. For instance, the synthesis of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives utilizes chromatographic techniques for purification. nih.gov While specific HPLC methods for this compound are not detailed in the provided research, typical methods for similar aromatic and heterocyclic compounds would involve:

Stationary Phase: A C18 reversed-phase column is commonly used, offering good retention and separation for moderately polar compounds like the target molecule.

Mobile Phase: A gradient elution system consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed to achieve optimal separation.

Detection: A Diode Array Detector (DAD) or UV detector is typically used, set at a wavelength corresponding to the maximum absorbance of the quinolinone chromophore.

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers low limits of quantitation (LoQ), making it suitable for metabolic and pharmacokinetic studies. nih.gov

A UHPLC-MS/MS method developed for dovitinib, a compound also featuring quinolinone and piperazine (B1678402) moieties, highlights the typical parameters that would be applicable. nih.gov The method utilized an electrospray ionization (ESI) source in positive ionization mode for generating the parent ion, with daughter ions identified and measured using the Multiple Reaction Monitoring (MRM) mode. nih.gov Such a method provides high linearity and a low limit of quantification, often in the low ng/mL range. nih.gov The application of UHPLC coupled with high-resolution mass spectrometry (HRMS) is also invaluable for identifying metabolites, as demonstrated in studies of other complex molecules. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the protons on the quinolinone ring system and the piperazine ring. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the quinoline (B57606) core. chemicalbook.comchemicalbook.com For example, in related quinoline carboxamides, aromatic protons typically appear in the δ 7.5–9.1 ppm range. mdpi.com The piperazine protons would appear as multiplets in the aliphatic region, typically around δ 2.5-3.5 ppm. mdpi.com The broad singlet for the N-H proton of the quinolinone lactam would also be a key identifying feature.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. It is used to confirm the carbon skeleton of the quinolinone and piperazine rings. The spectrum for a related 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one was used alongside ¹H NMR to establish its structure. mdpi.com The carbonyl carbon of the quinolinone ring would be particularly downfield, providing a clear diagnostic peak.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include:

N-H stretch: A broad band for the lactam N-H group.

C=O stretch: A strong absorption for the carbonyl group of the quinolinone ring.

C=C and C=N stretches: Bands corresponding to the aromatic quinoline system.

C-N stretch: Absorptions related to the piperazine moiety. This technique was used in conjunction with other spectroscopic methods to confirm the structure of synthesized 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives and other piperazine-containing compounds. mdpi.comnih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, which allows for the determination of the elemental composition. mdpi.com HRMS using electrospray ionization (ESI) is a standard technique for confirming the identity of synthesized heterocyclic compounds. mdpi.com It can definitively establish the molecular formula of the target compound and its fragments, providing unequivocal evidence of its structure. mdpi.com

X-ray Crystallography for Structural Elucidation and Ligand-Protein Complexes

Following a comprehensive search of scientific databases and literature, no specific X-ray crystallography data for the compound this compound, either in its isolated form or as a ligand in a protein complex, was found in the public domain.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This methodology provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions of a compound. In the context of medicinal chemistry, resolving the crystal structure of a molecule like this compound would be instrumental in:

Structural Elucidation: Confirming the molecular structure, including bond lengths, bond angles, and torsional angles. This provides a definitive structural proof and a basis for understanding its chemical properties.

Conformational Analysis: Identifying the preferred spatial arrangement of the quinolinone and piperazine rings, which is crucial for its interaction with biological targets.

Understanding Intermolecular Interactions: Revealing how molecules of the compound pack together in the solid state, which can influence its physical properties such as solubility and melting point.

Furthermore, obtaining a crystal structure of this compound in complex with a protein target would be a significant step in drug discovery and development. Such a structure would:

Reveal the Binding Mode: Detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein's binding site.

Guide Structure-Based Drug Design: Provide a rational basis for designing more potent and selective derivatives by modifying the chemical structure to optimize interactions with the target protein.

While research exists on the synthesis and biological activity of various quinolinone and piperazine derivatives, the specific crystallographic data for this compound is not available in the reviewed literature. For instance, studies on related compounds like 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have utilized molecular docking simulations to predict binding modes with protein targets, but these are computational models and not experimentally determined crystal structures. drugbank.comnih.gov

The absence of published X-ray crystallography data for this compound indicates a gap in the current scientific knowledge base for this particular compound. Future research endeavors may focus on crystallizing this molecule to provide the foundational structural information that is currently lacking.

Future Directions in Research on 5 Piperazin 1 Yl 1h Quinolin 2 One

Exploration of Novel Biological Targets and Mechanisms

While initial studies have highlighted the potential of 5-(piperazin-1-yl)-1H-quinolin-2-one derivatives as antifungal agents through the inhibition of chitin (B13524) synthase and as anticancer agents by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the structural motifs present in this compound suggest a much broader range of biological activities. researchgate.net Future research should systematically explore other potential targets to fully unlock the therapeutic utility of this scaffold.

The quinoline (B57606) nucleus is a common feature in molecules targeting a wide array of biological processes. nih.gov For instance, various quinoline derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. nih.govresearchgate.net The piperazine (B1678402) moiety is also a key pharmacophore in many biologically active compounds, including kinase inhibitors used in cancer therapy. Therefore, a comprehensive screening of this compound and its analogues against a panel of clinically relevant enzymes and receptors is warranted.

Beyond identifying new targets, elucidating the underlying mechanisms of action is crucial. For example, in the context of cancer, studies on related piperazine-containing compounds have shown that they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Investigating whether this compound derivatives share these mechanisms or possess unique modes of action, such as cell cycle arrest or modulation of specific signaling pathways like the NF-κB pathway, will provide valuable insights for further optimization. nih.govnih.gov

Advanced Computational Design for Enhanced Selectivity

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of ligands with improved potency and selectivity. nih.gov For this compound, future computational studies can play a pivotal role in refining its interaction with known targets and predicting its binding to novel ones.

Molecular dynamics (MD) simulations can provide a dynamic understanding of the binding of quinolinone-based inhibitors to their target proteins, such as kinases. nih.govmdpi.com These simulations can reveal key amino acid residues involved in the interaction and help to explain the stability of the ligand-protein complex. mdpi.com For instance, MD simulations have been used to study the stability of quinoline-3-carboxamide (B1254982) derivatives in the binding sites of DNA damage and response (DDR) kinases, highlighting their selectivity towards Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.com Such studies on this compound could guide modifications to enhance its selectivity for a specific kinase, thereby reducing off-target effects.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA), can be employed to correlate the structural features of a series of analogues with their biological activity. mdpi.com This approach can identify regions of the molecule where modifications are likely to improve potency, guiding the synthesis of more effective compounds. mdpi.com By integrating these advanced computational approaches, researchers can accelerate the development of this compound derivatives with optimized pharmacological profiles.

Development of Innovative Synthetic Routes for Complex Analogues

The synthesis of diverse and complex analogues of this compound is essential for comprehensive structure-activity relationship (SAR) studies and the identification of clinical candidates. While classical methods for quinoline synthesis, such as the Friedländer and Skraup reactions, provide a foundation, the exploration of more innovative and efficient synthetic strategies is a key future direction. rsc.orgnih.gov

Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the quinolinone core. numberanalytics.com For example, palladium and copper catalysts have been extensively used for the synthesis of quinolines through reactions like the Suzuki-Miyaura and Ullmann-type couplings. numberanalytics.com These methods allow for the introduction of a wide range of substituents, enabling the generation of a diverse chemical library for biological screening.

Furthermore, the development of synthetic routes to more complex, polycyclic, and fused quinoline derivatives could lead to the discovery of compounds with novel biological activities. rsc.orgresearchgate.nettandfonline.com Techniques such as asymmetric synthesis can provide access to enantiomerically pure compounds, which is often crucial for improving therapeutic efficacy and reducing side effects. rsc.org The use of green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign catalysts and solvents, will also be important for developing sustainable and scalable synthetic processes. numberanalytics.commdpi.com

Integration of Multi-Target Ligand Design Principles

The concept of designing single molecules that can modulate multiple biological targets simultaneously, known as multi-target ligand design, has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold, with its inherent ability to interact with various biological targets, is an excellent starting point for the development of multi-target agents.

For instance, quinoline-piperazine hybrids have been investigated as potential multi-target-directed ligands for Alzheimer's disease, designed to inhibit both acetylcholinesterase and butyrylcholinesterase, as well as to chelate metal ions. researchgate.net In the realm of oncology, the development of dual inhibitors that target multiple kinases in a signaling pathway, such as EGFR and VEGFR-2, is a promising strategy to overcome drug resistance. nih.govnih.gov

Future research should focus on rationally designing analogues of this compound that incorporate pharmacophoric features necessary for interacting with multiple desired targets. This could involve, for example, creating hybrid molecules that combine the quinolinone core with other known pharmacophores. nih.gov In silico methods will be instrumental in predicting the binding of these designed ligands to multiple targets and in optimizing their affinity and selectivity profiles. nih.gov The successful implementation of this strategy could lead to the development of more effective and robust therapeutic agents based on the this compound scaffold.

Q & A

Q. How can crystallographic data improve understanding of polymorph stability?

  • Technique : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks in lactic acid salt polymorphs. Compare lattice energies (DFT) to predict thermodynamic stability .
  • Application : Use polymorph stability data to guide formulation studies (e.g., selecting forms with >24-month shelf life) .

Q. What role does chirality play in the activity of this compound derivatives?

  • Methodology : Synthesize enantiomers via chiral HPLC separation (e.g., Chiralpak AD-H column). Test each enantiomer in vitro to identify stereospecific activity (e.g., R-enantiomers may show 10-fold higher potency) .
  • Implications : Prioritize enantioselective synthesis routes (e.g., asymmetric catalysis) for lead optimization .

Conflict Resolution & Best Practices

Q. Q. How should discrepancies between computational predictions and experimental IC50_{50} values be addressed?

  • Root Cause Analysis : Check force field parameters in docking simulations or re-evaluate protonation states at physiological pH.
  • Mitigation : Use ensemble docking (multiple receptor conformations) to account for flexibility .

Q. What are best practices for reporting synthetic yields and purity in publications?

  • Guidelines : Report isolated yields (not theoretical), HPLC purity (≥95%), and full spectral data (NMR, MS) in supplementary materials. Disclose residual solvents (ICH guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.